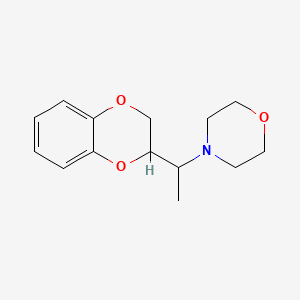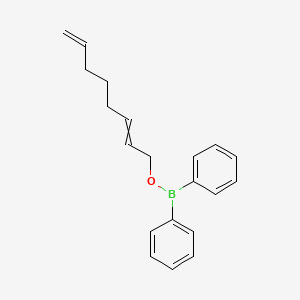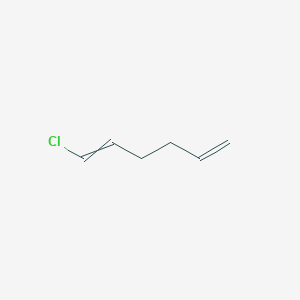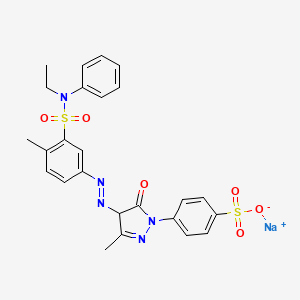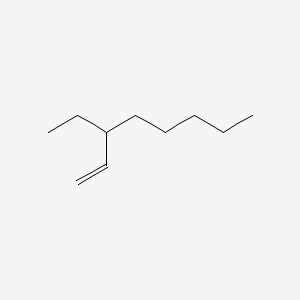![molecular formula C13H9BrN4O3 B14457816 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 68973-54-6](/img/structure/B14457816.png)
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocyclic compounds containing nitrogen atoms at specific positions in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the bromination of an acetylated precursor followed by cyclization to form the pteridine ring system. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pteridine ring.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pteridine derivative .
Wissenschaftliche Forschungsanwendungen
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The bromine atom and the pteridine ring system allow it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or microbial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: These compounds share a similar pteridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pteridine-2,4(1H,3H)-dithione: Another pteridine derivative with different substituents, affecting its reactivity and applications.
Uniqueness
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific bromine and acetyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
68973-54-6 |
|---|---|
Molekularformel |
C13H9BrN4O3 |
Molekulargewicht |
349.14 g/mol |
IUPAC-Name |
7-(2-bromoacetyl)-10-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3/c1-18-8-3-2-6(9(19)5-14)4-7(8)15-10-11(18)16-13(21)17-12(10)20/h2-4H,5H2,1H3,(H,17,20,21) |
InChI-Schlüssel |
DIWFKGOVCWGKNH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(=O)CBr)N=C3C1=NC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


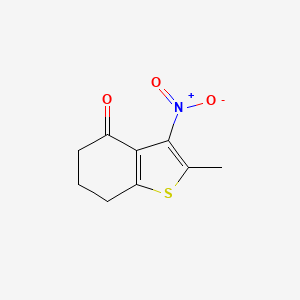
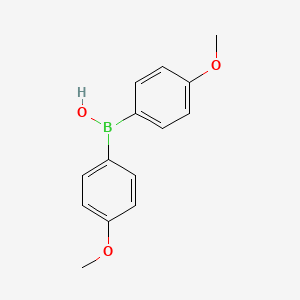
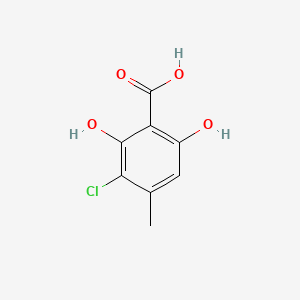

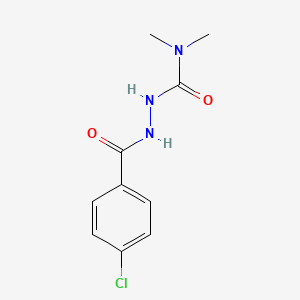
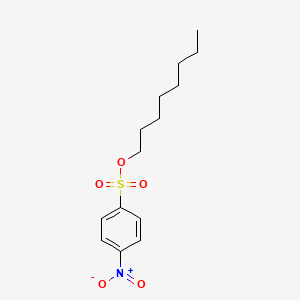
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
